molecular formula C12H16ClNO4S2 B5817748 1-(5-Chloro-thiophene-2-sulfonyl)-piperidine-4-carboxylic acid ethyl ester

1-(5-Chloro-thiophene-2-sulfonyl)-piperidine-4-carboxylic acid ethyl ester

Cat. No.: B5817748
M. Wt: 337.8 g/mol
InChI Key: LHZGCVWZEOPXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-thiophene-2-sulfonyl)-piperidine-4-carboxylic acid ethyl ester is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a thiophene ring substituted with a chlorine atom, and a sulfonyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of 1-(5-Chloro-thiophene-2-sulfonyl)-piperidine-4-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(5-Chloro-thiophene-2-sulfonyl)-piperidine-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

These reactions are typically carried out under controlled conditions to ensure the desired product formation. Common reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-thiophene-2-sulfonyl)-piperidine-4-carboxylic acid ethyl ester is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

1-(5-Chloro-thiophene-2-sulfonyl)-piperidine-4-carboxylic acid ethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S2/c1-2-18-12(15)9-5-7-14(8-6-9)20(16,17)11-4-3-10(13)19-11/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZGCVWZEOPXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501332465
Record name ethyl 1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726422
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

440660-56-0
Record name ethyl 1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.